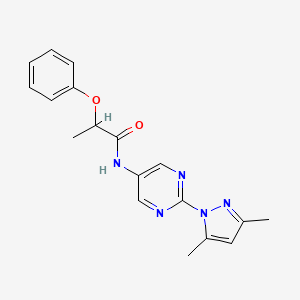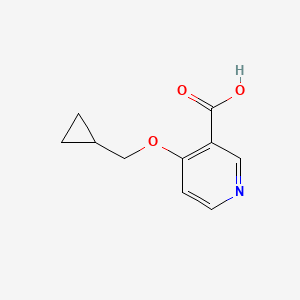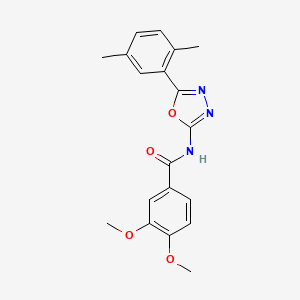
(Z)-N-methyl-1-(3-(3,4,5-trimethoxyphenyl)acryloyl)indoline-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-N-methyl-1-(3-(3,4,5-trimethoxyphenyl)acryloyl)indoline-2-carboxamide, also known as MTI-101, is a novel compound that has shown promising results in scientific research applications. This compound belongs to the class of indole-based compounds, which have been extensively studied for their potential therapeutic applications.
Applications De Recherche Scientifique
Synthesis and Polymer Applications
The research on related acrylamides, including (Z)-N-methyl-1-(3-(3,4,5-trimethoxyphenyl)acryloyl)indoline-2-carboxamide, often focuses on the synthesis of novel compounds and their applications in creating polymers with specific properties. For instance, RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization has been used to synthesize water-soluble and thermoresponsive polymers from acrylamides containing amino acid moieties, such as proline and hydroxyproline (Mori, H., Kato, I., Matsuyama, M., & Endo, T., 2008). This approach indicates the potential for controlled synthesis of polymers with specific functionalities, which could include derivatives of the specified compound.
Antifungal Agents
Another direction of research involves the synthesis of new heterocyclic compounds derived from similar acrylamide structures, aiming to develop potent antifungal agents (Gomha, S. M., & Abdel‐Aziz, H., 2012). This showcases the broader potential of this compound and related compounds in pharmaceutical applications, specifically in the development of new antifungal medications.
Fluorescent Scaffolds
Research has also explored the use of acrylamide reactions to create novel fluorescent scaffolds. One study employed the reaction of azaheterocyclic enamines with acrylamide to prepare fluorescent scaffolds possessing a benzo[e]indoline moiety (Buinauskaitė, V., Martynaitis, V., Mangelinckx, S., Kreiza, G., Kimpe, N., & Šačkus, A., 2012). Such scaffolds have potential applications in molecular imaging and sensing, further illustrating the versatility of this compound derivatives in scientific research.
Conformational Preferences Study
The conformational preferences of proline analogues, which are structurally related to this compound, have been investigated to understand their behavior in different environments (Warren, J. G., Revilla-López, G., Alemán, C., Jiménez, A., Cativiela, C., & Torras, J., 2010). This research contributes to the fundamental understanding of how the structural features of such compounds influence their physical and chemical properties, which is crucial for designing functional materials and pharmaceuticals.
Antifouling Membrane Development
In the context of environmental technology, studies have focused on improving the antifouling properties of polyamide nanofiltration membranes by manipulating the density of surface functional groups, including carboxyl groups, which are relevant to the chemical nature of this compound (Mo, Y., Tiraferri, A., Yip, N. Y., Adout, A., Huang, X., & Elimelech, M., 2012). This work demonstrates the potential of acrylamide derivatives in enhancing the performance of filtration membranes, highlighting the compound's applicability in water treatment technologies.
Propriétés
IUPAC Name |
N-methyl-1-[(Z)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]-2,3-dihydroindole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5/c1-23-22(26)17-13-15-7-5-6-8-16(15)24(17)20(25)10-9-14-11-18(27-2)21(29-4)19(12-14)28-3/h5-12,17H,13H2,1-4H3,(H,23,26)/b10-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLYYAWOJQWZYDX-KTKRTIGZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CC2=CC=CC=C2N1C(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)C1CC2=CC=CC=C2N1C(=O)/C=C\C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[3-(4-fluorophenyl)-2,1-benzisoxazol-5-yl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B2939543.png)
![(Z)-5-(3,4-dimethoxybenzylidene)-2-(pyridin-4-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2939545.png)

![3-[(4-chlorophenyl)methyl]-N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2939548.png)
![6-Bromo-8-fluoro-2-(oxan-4-yl)imidazo[1,2-a]pyridine;hydrobromide](/img/structure/B2939549.png)






![Rel-(1R,3R,4S)-3-((tert-butoxycarbonyl)amino)bicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B2939559.png)

![2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2939566.png)